

Chemical reactivity and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-2-(4-fluorophenyl)acetonitrile
Cat. No.:	B1270793

[Get Quote](#)

An In-depth Technical Guide on the Chemical Reactivity and Stability of **2-Amino-2-(4-fluorophenyl)acetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(4-fluorophenyl)acetonitrile, also known as α -Amino-4-fluorophenylacetonitrile, is an organic compound belonging to the α -aminonitrile class.^{[1][2]} These molecules are characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique bifunctional nature makes them highly versatile and valuable building blocks in organic synthesis, particularly as direct precursors to non-natural α -amino acids and for the construction of various nitrogen-containing heterocycles.^{[3][4]} Its structural similarity to intermediates in medicinal chemistry makes understanding its reactivity and stability crucial for applications in drug discovery and development.^[5] This guide provides a comprehensive technical overview of the chemical properties, reactivity profile, and stability considerations for **2-Amino-2-(4-fluorophenyl)acetonitrile**.

Chemical and Physical Properties

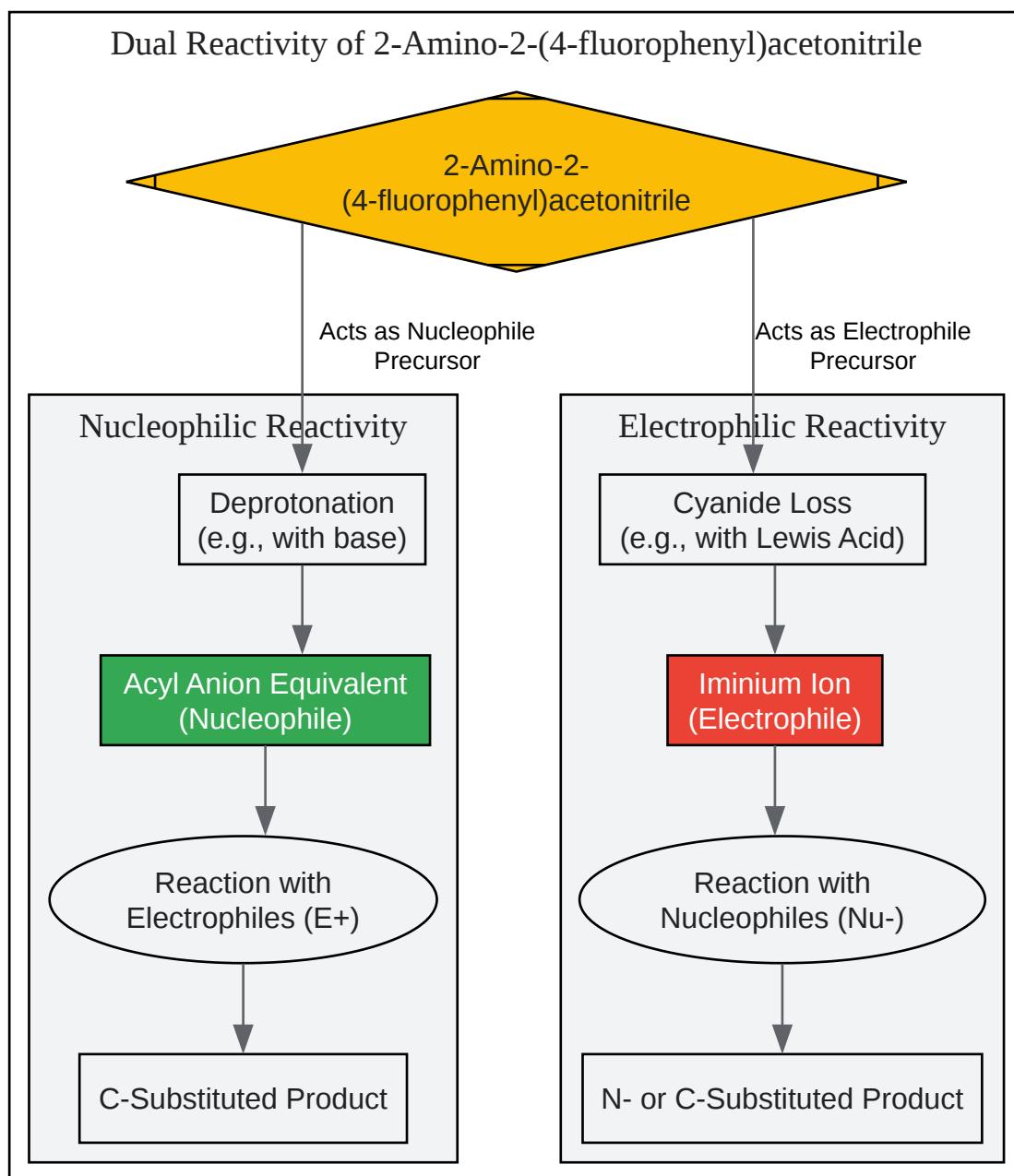
A summary of the key physical and chemical properties of **2-Amino-2-(4-fluorophenyl)acetonitrile** is provided below. This data is essential for handling, storage, and experimental design.

Property	Value	Reference
CAS Number	56464-70-1	[1]
Molecular Formula	C ₈ H ₇ FN ₂	[1] [6]
Molecular Weight	150.15 g/mol	[2] [6]
IUPAC Name	2-amino-2-(4-fluorophenyl)acetonitrile	[6]
Synonyms	α-Cyano-4-fluorobenzylamine	[2]
Density	1.208 g/cm ³	[6]

Chemical Stability

While specific kinetic data on the degradation of **2-Amino-2-(4-fluorophenyl)acetonitrile** is not widely available, its stability can be inferred from safety data sheets and the general behavior of α-aminonitriles.

Condition	Stability Assessment	References
Standard Conditions	Generally considered stable under standard laboratory conditions (room temperature, ambient atmosphere).	[5]
Thermal Stability	May decompose at elevated temperatures. Thermal decomposition is known to generate hazardous products such as carbon oxides (CO, CO ₂), hydrogen fluoride (HF), and nitrogen oxides (NO _x).	[1]
pH Sensitivity	Susceptible to decomposition under extreme pH conditions. The nitrile group is prone to hydrolysis, especially under strong acidic or alkaline conditions.	[5][7]
Incompatible Materials	Information not widely available, but avoidance of strong oxidizing agents, strong acids, and strong bases is recommended based on general chemical principles.	[8]
Storage	Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from sources of ignition and incompatible substances.	[9]


Chemical Reactivity

The reactivity of **2-Amino-2-(4-fluorophenyl)acetonitrile** is dominated by the interplay between the amino and nitrile functional groups attached to the α -carbon. It can function as

both a nucleophile and an electrophile precursor.[3]

Dual Nucleophilic and Electrophilic Nature

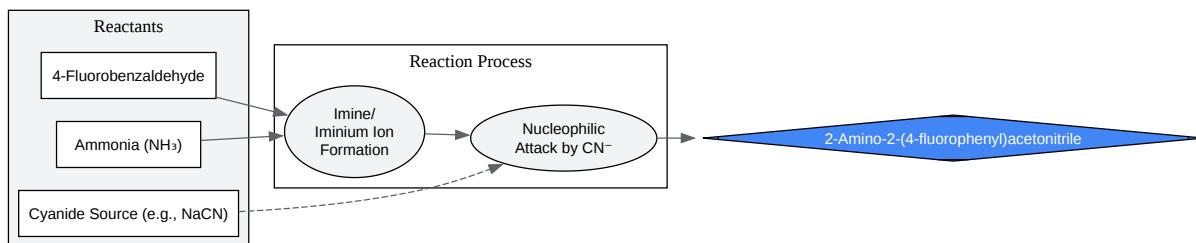
α -Aminonitriles exhibit a remarkable dual reactivity. The amino group provides nucleophilic character, while the molecule can also serve as a stable precursor to a reactive electrophilic iminium ion.[3]

[Click to download full resolution via product page](#)

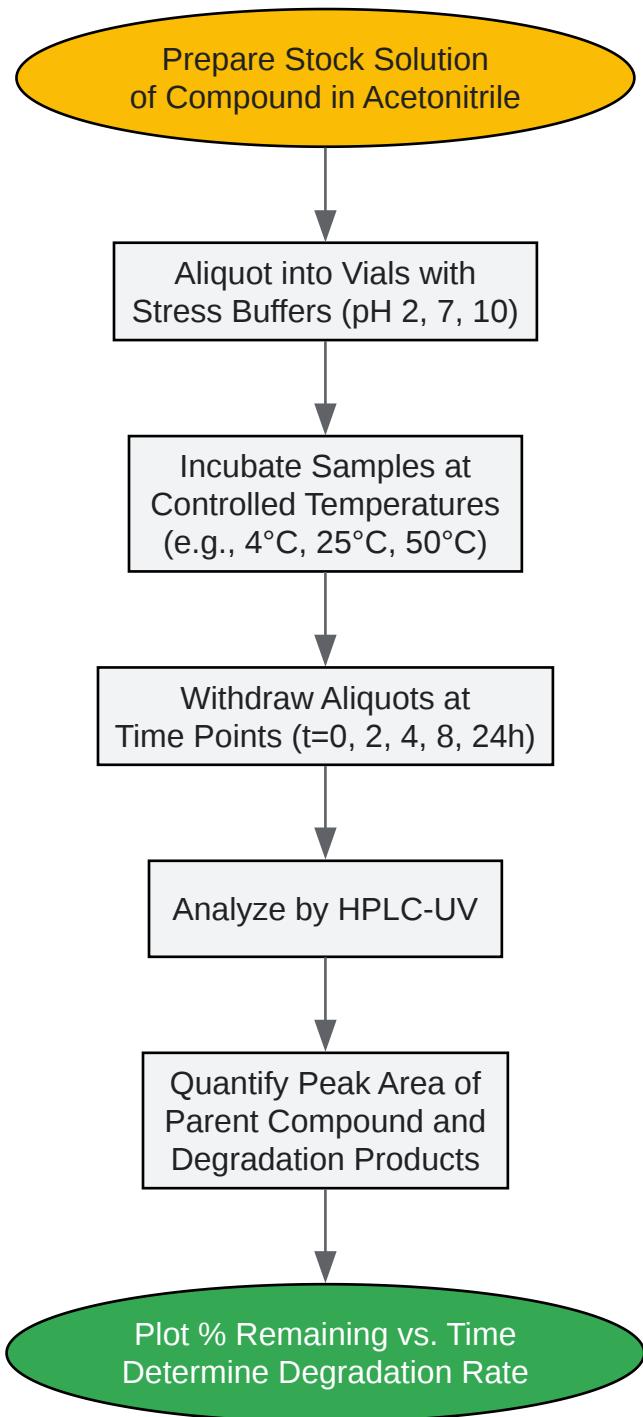
Caption: Logical diagram of the dual reactivity modes of α -aminonitriles.

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical transformations.


- **Hydrolysis:** The most common reaction of the nitrile group is hydrolysis to form the corresponding α -amino acid, 2-amino-2-(4-fluorophenyl)acetic acid. This transformation is typically carried out under acidic or basic conditions.^{[3][7]} The hydrolysis proceeds through an intermediate amide.^[10] However, the hydrolysis of aminonitriles can be slow.^{[7][11]} In some cases, harsh conditions are required, and alternative methods are needed to facilitate the reaction.^[12]

Nitrile Group Hydrolysis Pathway


2-Amino-2-(4-fluorophenyl)acetonitrile

 $\text{H}_2\text{O} / \text{H}^+ \text{ or } \text{OH}^-$
(Step 1)2-Amino-2-(4-fluorophenyl)acetamide
(Amide Intermediate) $\text{H}_2\text{O} / \text{H}^+ \text{ or } \text{OH}^-$
(Step 2)2-Amino-2-(4-fluorophenyl)acetic acid
(α -Amino Acid)

Strecker Synthesis Workflow

Experimental Workflow for Chemical Stability Testing

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synquestlabs.com [synquestlabs.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile (EVT-13136568) [evitachem.com]
- 6. bocsci.com [bocsci.com]
- 7. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-AMINO-2-(4'-FLUOROPHENYL)ACETONITRILE - Safety Data Sheet [chemicalbook.com]
- 9. aksci.com [aksci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical reactivity and stability of 2-Amino-2-(4-fluorophenyl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1270793#chemical-reactivity-and-stability-of-2-amino-2-4-fluorophenyl-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com